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molecular formula C22H24O2 B1595414 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol CAS No. 52211-74-2

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol

Cat. No. B1595414
M. Wt: 320.4 g/mol
InChI Key: WEFHJJXWZHDCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916672B2

Procedure details

2,2-Bis(4-hydroxyphenyl)adamantane (2,2-BPA) was synthesized as an aromatic diol monomer. 2-Adamantanone (4.0 g, 26.6 mmol), phenol (18.74 mL, 213 mmol) and 1-hexanethiol (0.24 mL, 1.69 mmol) were added to a 50-mL 2-bulb flask and stirred at 80° C. After the reactants were completely dissolved, H2SO4 (1.49 mL, 26.6 mmol) was added and reaction was performed under nitrogen flow for 24 hours. After the reaction was completed, the reaction solution was cooled to 50° C. and, after adding to 20 mL of water, extracted 3 times with 40 mL of chloroform. The organic layer was washed 3 times with 40 mL of water and water was removed from the organic layer by adding MgSO4, stirring and filtering. After removing the solvent by distillation under reduced pressure, followed by recrystallization with ethanol, pure 2,2-bis(4-hydroxyphenyl)adamantane (2,2-BPA, yield: 43%) was obtained. Melting temperature was 318° C.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
18.74 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.49 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:19](S)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[OH:26]S(O)(=O)=O>O>[OH:18][C:12]1[CH:17]=[CH:16][C:15]([C:2]2([C:21]3[CH:22]=[CH:23][C:24]([OH:26])=[CH:19][CH:20]=3)[CH:3]3[CH2:9][CH:7]4[CH2:6][CH:5]([CH2:10][CH:1]2[CH2:8]4)[CH2:4]3)=[CH:14][CH:13]=1

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
18.74 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(CCCCC)S
Step Three
Name
Quantity
1.49 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After the reactants were completely dissolved
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 50° C.
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 40 mL of chloroform
WASH
Type
WASH
Details
The organic layer was washed 3 times with 40 mL of water and water
CUSTOM
Type
CUSTOM
Details
was removed from the organic layer
ADDITION
Type
ADDITION
Details
by adding MgSO4
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by recrystallization with ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(C2CC3CC(CC1C3)C2)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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